molecular formula C13H18ClN3O2 B2903742 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1955514-87-0

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2903742
CAS RN: 1955514-87-0
M. Wt: 283.76
InChI Key: KROBUIFFINMRBS-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride, also known as DMHP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. DMHP belongs to the class of pyrazolamines and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes and proteins involved in cancer cell growth and neurodegeneration. 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has also been shown to exhibit promising activity in various assays, which makes it a potential candidate for further development. One limitation of using 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride. One direction is the development of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride as an anti-cancer agent, which may involve further investigation of its mechanism of action and optimization of its chemical structure. Another direction is the investigation of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride as a neuroprotective agent, which may involve further studies on its effects on specific neurotransmitters and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel synthetic methods for the production of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride may also be explored.

Synthesis Methods

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazol-5-amine in the presence of a reducing agent and a catalyst. The resulting product is then converted to its hydrochloride salt form through the addition of hydrochloric acid. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate followed by the addition of methyl iodide and a reducing agent.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride exhibits promising activity against cancer cells and has the potential to be developed as an anti-cancer agent. 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride has also been investigated for its potential use as a neuroprotective agent and has shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3;/h4-7H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROBUIFFINMRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

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